2-Amino-6-phosphonohexanoic acid

Catalog No.
S004142
CAS No.
78944-89-5
M.F
C6H14NO5P
M. Wt
211.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-phosphonohexanoic acid

CAS Number

78944-89-5

Product Name

2-Amino-6-phosphonohexanoic acid

IUPAC Name

2-amino-6-phosphonohexanoic acid

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)

InChI Key

QIOXWRQXHFVNLV-UHFFFAOYSA-N

SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

Synonyms

2-amino-6-phosphonohexanoic acid, 6-phosphononorleucine

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

Description

The exact mass of the compound 2-Amino-6-phosphonohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroscience:

  • N-methyl-D-aspartate (NMDA) Receptor Antagonism: 2-AP6 acts as a competitive antagonist at the NMDA receptor, a subtype of glutamate receptor in the brain. These receptors play a crucial role in learning, memory, and excitotoxicity (cell death caused by excessive stimulation). Studies suggest that 2-AP6 can inhibit NMDA receptor activity, potentially impacting neuronal function and behavior PubChem, L-(+)-2-Amino-6-phosphonohexanoic acid, CID 3062646: .
  • Animal Models of Neurological Disorders: Researchers use 2-AP6 to induce excitotoxic lesions in animal models, mimicking certain neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. By studying the effects of 2-AP6, scientists can gain insights into the underlying mechanisms of these conditions BLDpharm, BD46873.

Organic Chemistry:

  • Synthesis and Modifications: 2-AP6 serves as a building block for the synthesis of more complex molecules with potential biological applications. Chemists can modify the functional groups of 2-AP6 to create novel compounds with desired properties ChemicalBook, DL-2-AMINO-6-PHOSPHONOHEXANOIC ACID | 78944-89-5: . For instance, Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a derivative of 2-AP6 used in peptide synthesis SCBT, Fmoc-L-2-amino-6-(O,O′-diethyl-phosphono)hexanoic acid: .

Analytical Chemistry:

  • Mass Spectrometry Analysis: Due to its unique structure, 2-AP6 can be identified using mass spectrometry techniques. This allows researchers to detect and quantify 2-AP6 in biological samples or synthetic reactions mzCloud, L 2 Amino 6 phosphonohexanoic acid: .

2-Amino-6-phosphonohexanoic acid is an amino acid derivative that features a phosphono group, making it unique among amino acids. It is known for its role as a selective inhibitor of the excitatory amino acid transporter 1, which is crucial for the regulation of glutamate levels in the central nervous system. This compound is particularly recognized for its agonistic activity on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subtype, contributing to its significance in neuropharmacology and potential therapeutic applications .

The mechanism of action of 2-APH is not yet fully understood and requires further research. However, its structure suggests potential interactions with other molecules containing phosphate groups or those susceptible to hydrogen bonding [].

The chemical reactivity of 2-Amino-6-phosphonohexanoic acid includes various transformations:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different phosphonated derivatives.
  • Esterification: The phosphonic acid group can participate in esterification reactions, forming esters with alcohols.
  • Dephosphorylation: Under certain conditions, this compound can lose its phosphono group, reverting to a simpler amino acid structure .

2-Amino-6-phosphonohexanoic acid exhibits significant biological activity, particularly in the context of neurotransmission:

  • Glutamate Transport Inhibition: It selectively inhibits the uptake of glutamate, which is crucial for synaptic transmission and plasticity.
  • Neuroprotective Effects: Due to its action on glutamate receptors, it may have potential neuroprotective effects against excitotoxicity associated with various neurological disorders .
  • Agonistic Activity: The compound acts as a potent agonist for specific types of glutamate receptors, influencing neuronal signaling pathways .

The synthesis of 2-Amino-6-phosphonohexanoic acid can be achieved through several methods:

  • Enantioselective Synthesis: Both enantiomers can be synthesized using chiral catalysts to ensure high selectivity towards either the (R)- or (S)-form. This method typically involves multiple steps including protection and deprotection strategies .
  • Phosphonylation Reactions: Starting from simpler amino acids, phosphonylation can introduce the phosphono group at the desired position on the hexanoic chain.
  • Chemical Modifications: Various chemical modifications can be performed on existing amino acids to yield 2-Amino-6-phosphonohexanoic acid through tailored synthetic pathways .

The applications of 2-Amino-6-phosphonohexanoic acid are primarily found in:

  • Research: It serves as a valuable tool in neuroscience research for studying glutamate receptor functions and excitatory neurotransmission.
  • Pharmacology: Potential therapeutic applications include treatment strategies for conditions like epilepsy, neurodegenerative diseases, and other disorders linked to glutamate dysregulation.
  • Drug Development: Its unique properties make it a candidate for developing new pharmacological agents targeting glutamatergic systems .

Studies investigating the interactions of 2-Amino-6-phosphonohexanoic acid with various biological targets have revealed:

  • Receptor Binding Affinity: It has been shown to exhibit high affinity for AMPA receptors, influencing synaptic plasticity and memory processes.
  • Modulation of Synaptic Transmission: By inhibiting glutamate transporters, it alters synaptic transmission dynamics, providing insights into potential therapeutic mechanisms against excitotoxicity .

Several compounds share structural or functional similarities with 2-Amino-6-phosphonohexanoic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Quisqualic AcidAgonist at glutamate receptorsBroader receptor activity
L-glutamic AcidNatural neurotransmitterDoes not have phosphono group
2-Amino-5-phosphonopentanoic AcidSimilar phosphono structureDifferent chain length

Each of these compounds exhibits unique properties that differentiate them from 2-Amino-6-phosphonohexanoic acid, particularly in their receptor selectivity and biological roles. The presence of the phosphono group in 2-Amino-6-phosphonohexanoic acid provides it with distinct pharmacological characteristics not found in other related compounds .

XLogP3

-3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

211.06095954 g/mol

Monoisotopic Mass

211.06095954 g/mol

Heavy Atom Count

13

Other CAS

131177-53-2

Dates

Modify: 2023-09-13

The lathyrus toxin, beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), and homocysteic acid sensitize CA1 pyramidal neurons to cystine and L-2-amino-6-phosphonohexanoic acid

L A Chase, N L Peterson, J F Koerner
PMID: 17234231   DOI: 10.1016/j.taap.2006.11.027

Abstract

A brief exposure of hippocampal slices to L-quisqualic acid (QUIS) sensitizes CA1 pyramidal neurons 30- to 250-fold to depolarization by certain excitatory amino acids analogues, e.g., L-2-amino-6-phosphonohexanoic acid (L-AP6), and by the endogenous compound, L-cystine. This phenomenon has been termed QUIS sensitization. A mechanism similar to that previously described for QUIS neurotoxicity has been proposed to describe QUIS sensitization. Specifically, QUIS has been shown to be sequestered into GABAergic interneurons by the System x(c)(-) and subsequently released by heteroexchange with cystine or L-AP6, resulting in activation of non-NMDA receptors. We now report two additional neurotoxins, the Lathyrus excitotoxin, beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), and the endogenous compound, L-homocysteic acid (HCA), sensitize CA1 hippocampal neurons >50-fold to L-AP6 and >10-fold to cystine in a manner similar to QUIS. While the cystine- or L-AP6-mediated depolarization can be inhibited by the non-NMDA receptor antagonist CNQX in ODAP- or QUIS-sensitized slices, the NMDA antagonist D-AP5 inhibits depolarization by cystine or L-AP6 in HCA-sensitized slices. Thus, HCA is the first identified NMDA agonist that induces phosphonate or cystine sensitization. Like QUIS sensitization, the sensitization evoked by either ODAP or HCA can be reversed by a subsequent exposure to 2 mM alpha-aminoadipic acid. Finally, we have demonstrated that there is a correlation between the potency of inducers for triggering phosphonate or cystine sensitivity and their affinities for System x(c)(-) and either the non-NMDA or NMDA receptor. Thus, the results of this study support our previous model of QUIS sensitization and have important implications for the mechanisms of neurotoxicity, neurolathyrism and hyperhomocystinemia.


Long-term potentiation in the hippocampus involves activation of N-methyl-D-aspartate receptors

E W Harris, A H Ganong, C W Cotman
PMID: 6151863   DOI: 10.1016/0006-8993(84)90275-0

Abstract

A series of omega-phosphono-alpha-carboxylic acids were tested as antagonists of excitatory amino acid depolarizations and long-term potentiation (LTP) in region CA1 of rat hippocampal slices. The 5- and 7-phosphono compounds (+/- AP5 and +/- AP7) blocked N-methyl-D-aspartate (NMDA) depolarizations and prevented the induction of LTP of the synaptic field potential and population spike components of the Schaffer collateral response. +/- AP5 and +/- AP7 did not reduce kainate or quisqualate depolarizations and did not affect unpotentiated synaptic response amplitude. +/- AP4, +/- AP6 and +/- AP8 did not block amino acid excitant responses or LTP. These results demonstrate that NMDA receptors present in hippocampal region CA1 are not necessary for normal synaptic transmission, but are involved in the initiation of long-term synaptic plasticity.


Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons

M K Schulte, R J Roon, D J Chalmers, D C Sunter, J F Koerner
PMID: 7953634   DOI: 10.1016/0006-8993(94)91065-0

Abstract

Brief exposure of rat hippocampal slices to quisqualic acid (QUIS) sensitizes neurons to depolarization by the alpha-amino-omega-phosphonate excitatory amino acid (EAA) analogues AP4, AP5 and AP6. These phosphonates interact with a novel QUIS-sensitized site. Whereas L-AP4 and D-AP5 cross-react with other EAA receptors, DL-AP6 has been shown to be relatively selective for the QUIS-sensitized site. This specificity of DL-AP6, in conjunction with the apparent preference of this site for L-isomers, suggested that the hitherto unavailable L-isomer of AP6 would be a potent and specific agonist. We report the resolution of the D- and L-enantiomers of AP6 by fractional crystallization of the L-lysine salt of DL-AP6. We also report the pharmacological responses of kainate/AMPA, NMDA, lateral perforant path L-AP4 receptors and the CA1 QUIS-sensitized site to D- and L-AP6, and compare these responses to the D- and L-isomers of AP3, AP4, AP5 and AP7. The D-isomers of AP4, AP5 and AP6 were 5-, 3- and 14-fold less potent for the QUIS-sensitized site than their respective L-isomers. While L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly potent and specific for the QUIS-sensitized site (IC50 = 40 microM). Its IC50 values for kainate/AMPA, NMDA and L-AP4 receptors were > 10, 3 and 0.8 mM, respectively. As with AP4 and AP5, sensitization to L-AP6 was reversed by L-alpha-aminoadipate.


The actions of 'selective' excitatory amino acid antagonists on the crustacean neuromuscular junction

A E King, H V Wheal
PMID: 6149495   DOI: 10.1016/0304-3940(84)90163-0

Abstract

Intracellular recordings of neurally evoked excitatory junction potentials were made from the hermit crab neuromuscular junction and the effects of a series of putative antagonists, including the phosphonic amino acids, were examined for their effectiveness. The most potent antagonists were (+/-)2-amino-5-phosphonohexanoic acid and (+/-) 2-amino-5-phosphonovaleric acid while glutamate diethyl ester, DL-alpha-aminoadipate, 2-amino-7-phosphonoheptanoic acid and gamma-D-glutamylglycine were less effective. None of the compounds produced a change in membrane input resistance, but pyridine-2,5-dicarboxylic acid depolarized the muscle membrane and this probably accounted for its apparent antagonist properties. All the compounds readily and reversibly, but not competitively, antagonized the ionophoretic L-glutamate-induced depolarization. Since none of the compounds was capable of producing complete antagonism it is concluded that a more potent and competitive antagonist is required.


Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site

E W Harris, D R Stevens, C W Cotman
PMID: 2890405   DOI: 10.1016/0006-8993(87)90104-1

Abstract

The glutamate analog 2-amino-4-phosphonobutyrate (AP4), which in control slices has little effect on Schaffer synaptic responses in hippocampal area CA1, reduces Schaffer responses in slices treated with quisqualate. We have shown that this effect of AP4 is associated with depolarization of CA1 neurons and a persisting small reduction in Schaffer response amplitude. 2-Amino-6-phosphonohexanoate also depressed Schaffer responses following priming with quisqualate, but 2-amino-7-phosphonoheptanoate did not. Treatment with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) or N-methyl-D-aspartate (NMDA) did not sensitize slices to AP4. The pharmacology of this 'priming effect' of quisqualate corresponds to that of a putative uptake site. We suggest the effects of AP4 (and AP6) result from exchange for previously accumulated quisqualate.


Control of food intake by kainate/quisqualate receptors in the median raphe nucleus

D Wirtshafter, J C Krebs
PMID: 2160664   DOI: 10.1007/BF02253731

Abstract

In previous studies we have reported that increases in food and water intake can be produced by microinjections of both NMDA selective and broad spectrum excitatory amino acid antagonists into the median raphe nucleus (MR). In the current experiments we examined the influence of kainate/quisqualate receptors in the MR on ingestive behavior. The consumption of food and water by deprived rats could be suppressed by intra-MR microinjections of the excitatory amino acid agonists kainic acid (5-10 ng in 0.5 microliters vehicle) and quisqualic acid (125-500 ng). Conversely, intra-raphe injections of the kainate/quisqualate receptor antagonists pBB-PZDA (1.25-2.5 micrograms) and GAMS (10-20 micrograms) elicited feeding in nondeprived animals. pBB-PZDA was more potent in eliciting ingestive behavior than was the selective NMDA antagonist 2-amino-6-phosphonohexanoic acid, suggesting that the effects of pBB-PZDA were not mediated through the NMDA receptor. The current findings suggest that ingestive behaviors are tonically inhibited by excitatory amino acids acting at kainate/quisqualate receptors in the vicinity of the MR.


Explore Compound Types